CCG-63808

Description

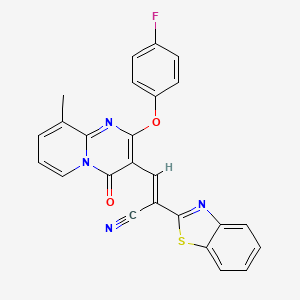

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZHFKHGSYRBNT-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211065 | |

| Record name | CCG-63808 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620113-73-7 | |

| Record name | CCG-63808 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620113737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-63808 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-63808 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAU68994A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CCG-63808

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCG-63808 is a potent and reversible small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins. Contrary to potential misconceptions arising from similarly named compounds, the primary molecular target of this compound is not RhoA. Instead, it allosterically inhibits the GTPase-Activating Protein (GAP) activity of RGS proteins, with a notable selectivity for RGS4. This inhibition leads to a prolongation of the active, GTP-bound state of Gα subunits of heterotrimeric G-proteins, thereby modulating a wide array of downstream cellular signaling pathways. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of RGS Proteins

This compound functions as a reversible, allosteric inhibitor of RGS proteins.[1][2][3] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They act as GTPase-Activating Proteins (GAPs) for the α-subunits of heterotrimeric G-proteins (Gα). By accelerating the intrinsic GTP hydrolysis rate of Gα subunits, RGS proteins shorten the duration of their active, GTP-bound state, thus terminating downstream signaling.

This compound disrupts this process by binding to RGS proteins and inhibiting their GAP activity.[1][4] This leads to a sustained activation of Gα subunits and an amplification of signals originating from GPCRs. The inhibitory effect of this compound is reversible, as its action can be nullified by washing the compound away from the RGS protein.[1][4]

It is crucial to distinguish this compound from other chemical genetics compounds that share the "CCG-" prefix. For instance, CCG-1423 is a known inhibitor of the RhoA/MRTF-A/SRF signaling pathway.[5][6] However, the available scientific literature does not support a direct inhibitory role for this compound on RhoA. The primary and well-documented mechanism of action for this compound is the inhibition of RGS proteins.

Signaling Pathway of RGS Protein Inhibition by this compound

The following diagram illustrates the canonical G-protein signaling cycle and the point of intervention for this compound.

Caption: G-protein signaling cycle and the inhibitory action of this compound on RGS proteins.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against various RGS proteins using different experimental assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Flow Cytometry Protein Interaction Assay (FCPIA). The IC50 values, which represent the concentration of the inhibitor required to reduce the activity by 50%, are summarized below.

| RGS Protein | Assay Type | IC50 (µM) | Reference |

| RGS4 | TR-FRET | 1.4 | [1] |

| RGS4 | FCPIA | ~10 | [1] |

| RGS19 | FCPIA | Not specified, but inhibited | [1] |

Note: The difference in IC50 values between TR-FRET and FCPIA is likely due to the different assay conditions and methodologies.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

[32P]GTP Single-Turnover GAP Assay

This assay directly measures the GTPase-Activating Protein (GAP) activity of RGS proteins and its inhibition by compounds like this compound.

Objective: To determine the rate of GTP hydrolysis by Gα subunits in the presence and absence of RGS proteins and inhibitors.

Methodology:

-

Preparation of [γ-32P]GTP-loaded Gα: Purified Gα subunits are incubated with [γ-32P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

-

Initiation of the reaction: The GAP reaction is initiated by adding a mixture containing Mg2+, the RGS protein, and the test compound (e.g., this compound) or vehicle control.

-

Time course analysis: At various time points, aliquots of the reaction mixture are quenched with a solution containing activated charcoal, which binds unmetabolized [γ-32P]GTP.

-

Quantification: The samples are centrifuged, and the radioactivity in the supernatant, corresponding to the released [32P]Pi, is measured using a scintillation counter.

-

Data analysis: The rate of GTP hydrolysis is calculated from the time course of [32P]Pi release. The inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the compound.[1][4]

Caption: Workflow for the [32P]GTP single-turnover GAP assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This high-throughput assay measures the direct interaction between an RGS protein and a Gα subunit.

Objective: To quantify the binding affinity between RGS proteins and Gα subunits and to screen for inhibitors of this interaction.

Methodology:

-

Protein labeling: The Gα subunit is labeled with a donor fluorophore (e.g., a terbium chelate), and the RGS protein is labeled with an acceptor fluorophore (e.g., Alexa Fluor 488).

-

Assay setup: The labeled proteins are mixed in a microplate well in the presence of AlF4- (to stabilize the Gα-GDP-AlF4- transition state, which mimics the GTP-bound state) and the test compound or vehicle.

-

FRET measurement: The mixture is excited at the donor's excitation wavelength. If the proteins are in close proximity (i.e., binding occurs), energy is transferred from the donor to the acceptor, resulting in acceptor emission. This emission is measured after a time delay to reduce background fluorescence.

-

Data analysis: The TR-FRET signal is proportional to the extent of protein-protein interaction. The IC50 value for an inhibitor is determined by measuring the signal at various inhibitor concentrations.[1][7][8]

Caption: Workflow for the TR-FRET assay for RGS-Gα interaction.

Flow Cytometry Protein Interaction Assay (FCPIA)

FCPIA is another method to measure the interaction between RGS proteins and Gα subunits, often used as a secondary screen.

Objective: To confirm and quantify the inhibition of RGS-Gα interaction in a bead-based format.

Methodology:

-

Bead preparation: Avidin-coated microspheres are coupled with biotinylated RGS proteins.

-

Binding reaction: The RGS-coated beads are incubated with a fluorescently labeled Gα subunit (e.g., AlexaFluor 532-Gαo) and the test compound or vehicle.

-

Flow cytometry analysis: The samples are analyzed by flow cytometry. The instrument detects the beads and measures the fluorescence associated with each bead.

-

Data analysis: The bead-associated fluorescence is a quantitative measure of the amount of Gα bound to the RGS protein. The inhibition of this interaction by a compound is assessed by the reduction in fluorescence intensity.[1][9]

Caption: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

Conclusion

This compound is a valuable research tool for studying G-protein signaling. Its well-defined mechanism as a reversible, allosteric inhibitor of RGS proteins, particularly RGS4, allows for the specific modulation of GPCR-mediated pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of targeting RGS proteins with compounds like this compound. It is imperative to distinguish its mechanism from that of RhoA/MRTF-A/SRF pathway inhibitors to ensure accurate experimental design and interpretation of results.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Myocardin-related transcription factor A (MRTF-A) activity-dependent cell adhesion is correlated to focal adhesion kinase (FAK) activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of heterotrimeric G-protein and regulators of G-protein signaling interactions by time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CCG-63808: A Reversible, Allosteric Inhibitor of Regulator of G-protein Signaling (RGS) Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-63808 is a potent, reversible, and allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with notable selectivity for RGS4. Its discovery marked a significant advancement in the ability to pharmacologically modulate G-protein-coupled receptor (GPCR) signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including detailed experimental protocols for key assays, quantitative data on its activity and selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade. The development of small-molecule inhibitors of RGS proteins, such as this compound, provides powerful tools to probe the physiological roles of RGS proteins and offers potential therapeutic avenues for diseases characterized by dysregulated GPCR signaling.

This compound was identified through a high-throughput screening campaign and was characterized as a reversible inhibitor, a key distinction from earlier identified irreversible inhibitors like CCG-4986.[1] Its allosteric mechanism of action further highlights its potential for achieving selectivity among the highly conserved family of RGS proteins.

Discovery of this compound

This compound was discovered through a comprehensive high-throughput screening (HTS) cascade designed to identify inhibitors of the RGS4-Gαo protein-protein interaction.

The primary screen utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to monitor the interaction between RGS4 and Gαo. Hits from the primary screen were then subjected to a series of validation and characterization assays, including a fluorescence polarization-based competition immunoassay (FCPIA) to confirm inhibition of the protein-protein interaction and a multiplexed version of this assay to determine selectivity against a panel of RGS proteins. Finally, a functional GTPase-activating protein (GAP) assay was used to confirm the mechanism of action.

Mechanism of Action

This compound functions as an allosteric inhibitor of RGS proteins. It binds to the RGS protein and induces a conformational change that prevents its interaction with the Gα subunit. This, in turn, inhibits the GAP activity of the RGS protein, leading to a prolonged active, GTP-bound state of the Gα subunit and enhanced downstream signaling.

Quantitative Data

The inhibitory activity and selectivity of this compound against a panel of RGS proteins were determined using a multiplexed fluorescence polarization-based competition immunoassay (FCPIA). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| RGS Protein | IC50 (µM) |

| RGS4 | 1.4 |

| RGS8 | >100 |

| RGS16 | >100 |

| RGS17 | 15 |

| RGS19 | 10 |

Table 1: Selectivity Profile of this compound against a Panel of RGS Proteins. Data obtained from multiplex FCPIA.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for High-Throughput Screening

This assay was used for the primary high-throughput screen to identify inhibitors of the RGS4-Gαo interaction.

-

Principle: The assay measures the proximity of terbium (Tb)-labeled Gαo (donor) and Alexa Fluor 488-labeled RGS4 (acceptor). Inhibition of the interaction leads to a decrease in the FRET signal.

-

Protocol:

-

Purified, labeled proteins (Tb-Gαo and Alexa Fluor 488-RGS4) are diluted in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM GDP, 30 µM AlCl3, 10 mM NaF, and 0.1% bovine serum albumin).

-

Test compounds (e.g., at 10 µM final concentration) are pre-incubated with the proteins for 15 minutes at room temperature in a 384-well plate.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).

-

The ratio of acceptor to donor emission is calculated to determine the extent of inhibition.

-

Multiplexed Fluorescence Polarization-Based Competition Immunoassay (FCPIA) for Selectivity Profiling

This assay was used to determine the selectivity of this compound against a panel of RGS proteins.

-

Principle: The assay measures the binding of a fluorescently labeled Gαo subunit to different RGS proteins immobilized on spectrally distinct microspheres. Inhibition of this interaction by a compound results in a decrease in fluorescence polarization.

-

Protocol:

-

Biotinylated RGS proteins are coupled to streptavidin-coated microspheres of different colors.

-

The RGS-coupled microspheres are mixed and incubated with varying concentrations of this compound for 15 minutes at room temperature in a 96-well plate.

-

Fluorescently labeled Gαo (e.g., Alexa Fluor 488-Gαo) is added, and the mixture is incubated for an additional 30 minutes.

-

The fluorescence polarization of each microsphere population is measured using a flow cytometer.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

[³²P]GTP Single-Turnover GAP Assay for Functional Validation

This assay directly measures the effect of this compound on the GTPase-activating protein (GAP) activity of RGS4.

-

Principle: The assay measures the rate of hydrolysis of [γ-³²P]GTP to [γ-³²P]GDP and free ³²P-phosphate by the Gαo subunit in the presence and absence of RGS4 and the inhibitor.

-

Protocol:

-

Purified Gαo is pre-loaded with [γ-³²P]GTP in a low-magnesium buffer.

-

The GTPase reaction is initiated by the addition of MgCl₂ and purified RGS4, with or without this compound.

-

The reaction is allowed to proceed for a defined time at room temperature and is then quenched by the addition of activated charcoal.

-

The amount of free ³²P-phosphate is quantified by scintillation counting of the supernatant after centrifugation.

-

The rate of GTP hydrolysis is calculated to determine the inhibitory effect of this compound on RGS4 GAP activity.

-

Conclusion

This compound represents a valuable chemical probe for studying the roles of RGS proteins in cellular signaling. Its reversible and allosteric mechanism of action, coupled with its selectivity for RGS4, makes it a superior tool compared to earlier, irreversible inhibitors. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to investigate the intricacies of GPCR signaling and to explore the therapeutic potential of RGS protein inhibition.

References

An In-depth Technical Guide to CCG-63808: A Reversible Inhibitor of Regulator of G-protein Signaling (RGS) Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of CCG-63808, a pivotal small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins.

Core Chemical and Physical Properties

This compound is a pink to red solid compound identified as a reversible and allosteric inhibitor of RGS proteins, with notable activity against RGS4.[1] Its chemical and physical properties are summarized below for easy reference.

| Property | Value |

| IUPAC Name | (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |

| Molecular Formula | C₂₅H₁₅FN₄O₂S |

| Molecular Weight | 454.48 g/mol |

| CAS Number | 620113-73-7 |

| Appearance | Pink to red solid |

| Solubility | Soluble in DMSO |

| SMILES | N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(N=C4C(C)=CC=CN4C3=O)OC5=CC=C(C=C5)F |

Mechanism of Action: Targeting GPCR Signaling

This compound functions as a reversible inhibitor of RGS proteins, which are critical negative regulators of G-protein coupled receptor (GPCR) signaling.[2] RGS proteins accelerate the intrinsic GTPase activity of Gα subunits, leading to the termination of the signal initiated by GPCR activation. By inhibiting RGS proteins, this compound effectively prolongs the active, GTP-bound state of Gα subunits, thereby enhancing GPCR signaling pathways.

The primary target of this compound is RGS4, a member of the R4 family of RGS proteins.[1] It has been shown to be a reversible, allosteric inhibitor, distinguishing it from earlier irreversible inhibitors like CCG-4986.[1]

Below is a diagram illustrating the canonical GPCR signaling pathway and the point of intervention by this compound.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of its potency against different RGS proteins.

| Assay Type | RGS Protein | IC₅₀ (µM) | Reference |

| TR-FRET | RGS4 | 1.4 | [3] |

| FCPIA | RGS4 | ~10 | [3] |

| FCPIA | RGS8 | >100 | [3] |

| FCPIA | RGS16 | >100 | [3] |

| FCPIA | RGS19 | ~21 | [3] |

| FCPIA | RGS7 | No activity | [3] |

Detailed Experimental Protocols

The characterization of this compound has relied on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibition of the RGS4-Gαo protein-protein interaction.

Principle: TR-FRET combines time-resolved fluorescence with fluorescence resonance energy transfer.[4][5] An energy donor fluorophore (e.g., Europium chelate on an anti-tag antibody) and an acceptor fluorophore (e.g., on a different antibody or directly on a protein) are brought into proximity by a biological interaction. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[5] Inhibition of the interaction by a compound like this compound prevents this energy transfer.

Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.

-

Reconstitute purified, biotinylated RGS4 and His-tagged Gαo proteins in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1% BSA, 0.1% Lubrol, pH 8.0).

-

Prepare solutions of Europium-labeled anti-His antibody (donor) and streptavidin-XL665 (acceptor).

-

-

Assay Procedure:

-

In a 384-well low-volume microplate, add the this compound dilutions.

-

Add a pre-incubated mixture of biotinylated RGS4 and streptavidin-XL665 to all wells.

-

Add a mixture of His-tagged Gαo and Europium-labeled anti-His antibody to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible microplate reader.

-

Calculate the emission ratio (665 nm / 620 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Flow Cytometry Protein Interaction Assay (FCPIA)

FCPIA is a bead-based assay used to quantify protein-protein interactions.[6][7]

Principle: One protein (e.g., RGS4) is immobilized on fluorescently distinct polystyrene beads.[7] These beads are then incubated with a fluorescently labeled binding partner (e.g., Gαo). The amount of bead-associated fluorescence, measured by a flow cytometer, is proportional to the extent of the protein-protein interaction.[7] Inhibitors will reduce the fluorescent signal.

Workflow Diagram:

Detailed Protocol:

-

Bead Preparation:

-

Couple biotinylated RGS proteins to streptavidin-coated microspheres. Different RGS proteins can be coupled to spectrally distinct bead sets for multiplex analysis.[8]

-

Wash the beads to remove any unbound RGS protein.

-

-

Assay Procedure:

-

Aliquot the RGS-coated beads into a 96-well filter-bottom plate.

-

Add serial dilutions of this compound to the wells and incubate for approximately 15 minutes at room temperature.[8]

-

Prepare fluorescently labeled Gαo in its active, transition state-like conformation (Gαo-GDP-AlF₄⁻).

-

Add the fluorescently labeled Gαo to the wells and incubate for 30 minutes at room temperature.[8]

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer capable of distinguishing the bead sets and quantifying the associated fluorescence.

-

Determine the median fluorescence intensity (MFI) for each bead population.

-

Plot the MFI against the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Single-Turnover [\³²P]GTPase Assay

This assay directly measures the GTPase-accelerating protein (GAP) activity of RGS proteins and its inhibition by compounds like this compound.[1]

Principle: The assay measures the hydrolysis of radioactively labeled [γ-³²P]GTP to GDP and free [³²P]phosphate by a Gα subunit.[9] The GAP activity of an RGS protein is observed as an increased rate of [³²P]phosphate release.[9] An inhibitor of the RGS protein will reduce this accelerated rate of GTP hydrolysis.

Workflow Diagram:

Detailed Protocol:

-

Preparation of [γ-³²P]GTP-loaded Gαo:

-

Incubate purified Gαo with [γ-³²P]GTP in a buffer containing EDTA to facilitate nucleotide exchange.

-

-

Assay Procedure:

-

In a reaction tube, combine the assay buffer, RGS4, and the desired concentration of this compound.

-

Initiate the reaction by adding the [γ-³²P]GTP-loaded Gαo and a solution containing MgCl₂ and a high concentration of unlabeled GTP.

-

At various time points, remove aliquots of the reaction and quench them by adding a slurry of activated charcoal, which binds unhydrolyzed GTP.

-

-

Data Acquisition and Analysis:

-

Pellet the charcoal by centrifugation.

-

Measure the amount of [³²P]phosphate in the supernatant using a scintillation counter.

-

Plot the amount of [³²P]phosphate released over time and determine the initial rate of GTP hydrolysis from the slope of the linear portion of the curve. Compare the rates in the presence and absence of the inhibitor to determine the extent of inhibition.

-

Conclusion

This compound is a valuable chemical probe for studying the role of RGS proteins in GPCR signaling. Its reversible nature and selectivity for certain RGS family members make it a significant tool for dissecting the complexities of G-protein regulation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel modulators of RGS protein function.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. poly-dtech.com [poly-dtech.com]

- 5. columbiabiosciences.com [columbiabiosciences.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RGS4 and GAIP are GTPase-activating proteins for Gqα and block activation of phospholipase Cβ by γ-thio-GTP-Gqα - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of RGS Proteins in GPCR Signaling: A Technical Guide for Researchers

An In-depth Exploration of Regulator of G Protein Signaling (RGS) Proteins as Key Modulators and Therapeutic Targets in G Protein-Coupled Receptor Pathways.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in cellular signaling and representing a major target class for drug development. The duration and intensity of GPCR signaling are tightly controlled by a sophisticated network of regulatory proteins. Among these, the Regulator of G protein Signaling (RGS) proteins have emerged as critical players, acting as potent negative modulators of GPCR-mediated signal transduction. This technical guide provides a comprehensive overview of the role of RGS proteins in GPCR signaling, their classification, mechanism of action, and the experimental methodologies used to study their function, tailored for researchers, scientists, and drug development professionals.

The Core Mechanism: GTPase-Activating Proteins (GAPs)

The signaling cascade initiated by GPCR activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of heterotrimeric G proteins, leading to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effectors. The intrinsic GTPase activity of the Gα subunit eventually leads to the hydrolysis of GTP to GDP, resulting in the re-association of the Gα-GDP and Gβγ subunits and the termination of the signal.[1]

RGS proteins function as GTPase-Activating Proteins (GAPs), dramatically accelerating the intrinsic rate of GTP hydrolysis by the Gα subunit.[1] By stabilizing the transition state of the Gα subunit for GTP hydrolysis, RGS proteins significantly shorten the lifespan of the active Gα-GTP state, thereby terminating the signaling event.[1] This action effectively dampens the amplitude and duration of GPCR signaling.

Classification and Domain Architecture of RGS Proteins

The RGS protein family is a large and diverse group of intracellular proteins, with over 20 members in humans, all sharing a conserved ~120 amino acid RGS domain responsible for their GAP activity.[1][2] They are classified into several subfamilies based on sequence homology and the presence of additional functional domains that contribute to their specific localization, regulation, and interaction with other signaling partners.

Quantitative Analysis of RGS Protein Function

The efficacy and selectivity of RGS proteins are determined by their GTPase-accelerating (GAP) activity towards different Gα subunits and their expression levels in specific tissues and cell types.

GTPase-Activating Protein (GAP) Activity

The GAP activity of RGS proteins is a key determinant of their regulatory function. The following table summarizes the GAP activity (k_GAP, s⁻¹) of a selection of human RGS proteins for various Gα subunits, as determined by in-cell BRET-based assays.[3]

| RGS Protein | Gα Subunit | k_GAP (s⁻¹) |

| RGS1 | Gαi1 | 0.63 ± 0.04 |

| Gαo | 0.82 ± 0.05 | |

| Gαq | 0.45 ± 0.03 | |

| RGS2 | Gαi1 | 0.02 ± 0.01 |

| Gαo | 0.03 ± 0.01 | |

| Gαq | 0.95 ± 0.06 | |

| RGS4 | Gαi1 | 1.21 ± 0.07 |

| Gαo | 1.58 ± 0.09 | |

| Gαq | 0.28 ± 0.02 | |

| RGS5 | Gαi1 | 0.11 ± 0.01 |

| Gαo | 0.15 ± 0.01 | |

| Gαq | 1.32 ± 0.08 | |

| RGS9 | Gαi1 | 0.01 ± 0.01 |

| Gαo | 2.15 ± 0.12 | |

| Gαq | 0.01 ± 0.01 | |

| RGS11 | Gαi1 | 0.01 ± 0.01 |

| Gαo | 1.89 ± 0.11 | |

| Gαq | 0.01 ± 0.01 | |

| RGS17 | Gαi1 | 0.03 ± 0.01 |

| Gαo | 0.04 ± 0.01 | |

| Gαz | 0.78 ± 0.05 |

Data adapted from Masuho et al., 2020.[3]

Tissue-Specific Expression of RGS Proteins

The expression of RGS proteins varies significantly across different tissues, which contributes to the tissue-specific regulation of GPCR signaling. The following table presents a summary of the relative mRNA expression levels of several RGS proteins in various human tissues.

| RGS Protein | Brain | Heart | Lung | Lymphocytes |

| RGS1 | Low | Low | High | High |

| RGS2 | Low | Moderate | High | Moderate |

| RGS3 | Broad | Moderate | Low | Low |

| RGS4 | High | Moderate | Low | Low |

| RGS5 | Low | High | Low | Low |

| RGS7 | High | Low | Low | Low |

| RGS8 | High | Low | Low | Low |

| RGS9 | High (Striatum) | Low | Low | Low |

| RGS10 | Broad | Low | Low | Low |

| RGS11 | High | Low | Low | Low |

| RGS12 | Broad | Low | Low | Low |

| RGS13 | Low | Low | Low | High |

| RGS14 | Broad | Low | Low | Low |

| RGS16 | Low | Moderate | High | Moderate |

| RGS17 | High | Low | Low | Low |

| RGS18 | Low | Low | Low | High |

| GAIP (RGS19) | Low | Low | Low | High |

Expression levels are summarized from Larminie et al., 2004.[4]

GPCR Signaling Pathways with and without RGS Proteins

The presence of RGS proteins fundamentally alters the dynamics of GPCR signaling, leading to a more rapid termination of the signal.

Experimental Protocols for Studying RGS Protein Function

A variety of in vitro and in-cell assays are employed to characterize the function and interactions of RGS proteins.

GTPase-Activating Protein (GAP) Assay (In Vitro Single-Turnover)

This assay directly measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a Gα subunit.

Methodology:

-

Preparation of [γ-³²P]GTP-loaded Gα: Purified Gα subunits are incubated with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

-

Initiation of the Reaction: The GAP assay is initiated by adding a mixture of the purified RGS protein and a solution containing excess unlabeled GTP and MgCl₂ to the [γ-³²P]GTP-loaded Gα.

-

Time-Course Measurement: Aliquots of the reaction are taken at various time points and quenched with a solution containing activated charcoal, which binds unmetabolized [γ-³²P]GTP.

-

Quantification of Hydrolysis: The samples are centrifuged, and the amount of released ³²Pi in the supernatant is quantified using a scintillation counter.

-

Data Analysis: The rate of GTP hydrolysis is determined by plotting the amount of ³²Pi released over time. The GAP activity is calculated as the fold-increase in the hydrolysis rate in the presence of the RGS protein compared to the intrinsic rate of the Gα subunit alone.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the physical interaction between an RGS protein and its Gα subunit partner within a cellular context.

Methodology:

-

Cell Lysis: Cells co-expressing the tagged RGS protein and Gα subunit are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the RGS protein. The antibody-RGS protein-Gα complex is then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of the Gα subunit is then detected by immunoblotting with an antibody specific to the Gα protein or its tag.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to monitor protein-protein interactions in living cells in real-time.

Methodology:

-

Construct Preparation: The RGS protein is fused to a Renilla luciferase (RLuc) donor, and the Gα subunit is fused to a yellow fluorescent protein (YFP) acceptor.

-

Cell Transfection: Cells are co-transfected with the RGS-RLuc and Gα-YFP constructs.

-

BRET Measurement: The transfected cells are treated with the RLuc substrate, coelenterazine. If the RGS and Gα proteins are in close proximity (<10 nm), the energy from the luciferase-catalyzed reaction is transferred to the YFP, resulting in light emission at the YFP's characteristic wavelength.

-

Data Acquisition: The light emission from both the donor (RLuc) and the acceptor (YFP) are measured using a microplate reader.

-

BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates a direct interaction between the RGS protein and the Gα subunit.[5]

RGS Proteins as Therapeutic Targets

The critical role of RGS proteins in modulating GPCR signaling has positioned them as attractive therapeutic targets for a wide range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[6] The development of small molecule inhibitors or activators of specific RGS proteins offers the potential for a more targeted modulation of GPCR pathways compared to traditional receptor agonists or antagonists.

Conclusion

RGS proteins are indispensable regulators of GPCR signaling, providing a crucial mechanism for the termination of G protein-mediated cellular responses. Their diverse family members, characterized by a conserved RGS domain and various auxiliary domains, exhibit distinct Gα subunit specificities and tissue expression patterns, allowing for precise control of a vast array of physiological processes. The continued elucidation of their complex roles through advanced experimental techniques will undoubtedly pave the way for the development of novel therapeutic strategies targeting the intricate network of GPCR signaling.

References

- 1. Regulator of G protein signaling - Wikipedia [en.wikipedia.org]

- 2. Regulator of G protein signaling - Proteopedia, life in 3D [proteopedia.org]

- 3. A Global Map of G Protein Signaling Regulation by RGS Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective expression of regulators of G-protein signaling (RGS) in the human central nervous system [pubmed.ncbi.nlm.nih.gov]

- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Small Molecule RGS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of RGS Proteins in GPCR Signaling

Regulator of G protein Signaling (RGS) proteins are critical intracellular signaling hubs that function as potent negative modulators of G protein-coupled receptor (GPCR) signaling.[1][2] GPCRs, upon activation by an extracellular ligand, catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effectors.[2] RGS proteins accelerate the intrinsic GTPase activity of Gα subunits, promoting the hydrolysis of GTP to GDP.[3] This action effectively terminates the signal by facilitating the re-association of the inactive Gα-GDP subunit with the Gβγ dimer, preparing the system for subsequent rounds of signaling.[2]

There are over 20 identified RGS proteins in humans, categorized into several families based on sequence homology and the presence of additional functional domains.[4] The tissue-specific expression patterns and their roles in various pathophysiological processes, including neurological disorders, cancer, and cardiovascular diseases, have positioned RGS proteins as attractive therapeutic targets.[4][5] Small molecule inhibitors of RGS proteins offer a promising strategy to potentiate GPCR signaling, which could enhance the efficacy of existing agonist therapies or provide novel therapeutic interventions.[6]

Mechanism of Action of Small Molecule RGS Inhibitors

The development of small molecule inhibitors that directly target the large and relatively featureless protein-protein interaction (PPI) interface between RGS and Gα subunits has proven challenging.[6] Consequently, a significant number of discovered small molecule RGS inhibitors function through an allosteric mechanism.[7][8] These inhibitors bind to sites on the RGS protein that are distinct from the Gα interaction surface.[5][8]

A common mechanism involves the covalent modification of cysteine residues within a binding pocket that acts as an allosteric regulatory site.[5][8] Binding of the inhibitor to this site induces a conformational change in the RGS protein, which in turn disrupts its ability to interact with the Gα subunit.[5][8] This allosteric inhibition prevents the RGS protein from performing its GTPase-accelerating protein (GAP) function, thereby prolonging the active state of the Gα subunit and enhancing downstream signaling.[9]

dot

Quantitative Data on Small Molecule RGS Inhibitors

The following table summarizes the in vitro potency (IC50) of several well-characterized small molecule RGS inhibitors against various RGS proteins. The data is primarily derived from Flow Cytometry Protein Interaction Assays (FCPIA), which measure the disruption of the RGS-Gα interaction.

| Compound | Target RGS | IC50 (nM) | Selectivity Highlights | Reference(s) |

| CCG-50014 | RGS4 | 30 | >100-fold selective for RGS4 over RGS8 and RGS16. | [1][7][10][11] |

| RGS8 | 11,000 | [2][10] | ||

| RGS16 | 3,500 | [10] | ||

| RGS19 | 120 | [10] | ||

| CCG-203769 | RGS4 | 17 | >4500-fold selective for RGS4 over RGS8. | [5][8] |

| RGS8 | >60,000 | [5] | ||

| RGS16 | 6,000 | [5] | ||

| RGS19 | 140 | [5] | ||

| CCG-63802 | RGS4 | Low µM | Selective for RGS4 > RGS19 = RGS16 > RGS8. | [9] |

| CCG-4986 | RGS4 | 3,000 - 5,000 | Selective for RGS4 over RGS8. | [3] |

Experimental Protocols

Protein Expression and Purification

Successful in vitro characterization of RGS inhibitors relies on the availability of highly pure and functional RGS and Gα proteins.

Protocol for Recombinant RGS and Gα Protein Purification:

-

Expression:

-

Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding the desired RGS or Gα protein, often as a fusion with an affinity tag (e.g., His-tag, Maltose Binding Protein (MBP)-tag).

-

Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors, lysozyme, and a mild detergent.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by ultracentrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto an affinity chromatography column corresponding to the protein's tag (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the target protein with an elution buffer containing a high concentration of imidazole.

-

-

Further Purification (Optional):

-

For higher purity, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography.

-

-

Quality Control:

-

Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA). Confirm the protein's identity by Western blotting or mass spectrometry.

-

Flow Cytometry Protein Interaction Assay (FCPIA)

FCPIA is a high-throughput method to quantify the interaction between RGS proteins and their Gα partners and to screen for inhibitors of this interaction.[3][12][13]

Protocol for FCPIA:

-

Bead Coupling:

-

Gα Labeling and Activation:

-

Inhibitor Screening:

-

Data Acquisition:

-

The plate is read on a flow cytometer. The instrument identifies the beads and quantifies the bead-associated fluorescence, which is proportional to the amount of Gα bound to the RGS protein.[12]

-

A decrease in fluorescence in the presence of a compound indicates inhibition of the RGS-Gα interaction.[12]

-

Cell-Based Calcium Mobilization Assay

This assay is used to assess the functional activity of RGS inhibitors in a cellular context, particularly for RGS proteins that regulate Gq-coupled GPCRs.

Protocol for Calcium Mobilization Assay:

-

Cell Culture and Transfection:

-

Use a cell line (e.g., HEK293) that endogenously or recombinantly expresses a Gq-coupled GPCR of interest.

-

If necessary, co-transfect the cells with the RGS protein of interest. For controlled experiments, an inducible expression system (e.g., tetracycline-inducible) for the RGS protein is advantageous.[14]

-

-

Dye Loading:

-

Compound Incubation:

-

Incubate the dye-loaded cells with the small molecule RGS inhibitors.

-

-

GPCR Stimulation and Signal Detection:

-

Stimulate the GPCR with a known agonist. This will activate the Gq pathway, leading to the release of intracellular calcium stores and an increase in fluorescence.[16]

-

The fluorescence intensity is monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[17]

-

An effective RGS inhibitor will potentiate the agonist-induced calcium signal, as the inhibition of RGS activity leads to a more sustained Gq activation.

-

GTPase-Glo™ Assay

This biochemical assay directly measures the GTPase-accelerating protein (GAP) activity of RGS proteins and its inhibition by small molecules.[4]

Protocol for GTPase-Glo™ Assay:

-

GTPase Reaction:

-

Set up a reaction containing the purified Gα subunit, GTP, and the purified RGS protein in a suitable reaction buffer.[4]

-

In parallel, set up reactions including the test compounds.

-

Incubate the reactions to allow for GTP hydrolysis. The RGS protein will accelerate the conversion of GTP to GDP by the Gα subunit.[4]

-

-

GTP Detection:

-

After the incubation period, add the GTPase-Glo™ Reagent. This reagent depletes the remaining GTP in a reaction that generates ATP.[18]

-

-

Luminescence Measurement:

-

Add a Detection Reagent containing luciferase and luciferin. The amount of light produced is proportional to the amount of ATP generated, which is in turn proportional to the amount of GTP remaining after the GTPase reaction.[18]

-

A potent RGS inhibitor will decrease the GAP activity of the RGS protein, resulting in less GTP hydrolysis and a higher luminescent signal.[18]

-

Mandatory Visualizations

dot

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Conformational dynamics of a regulator of G-protein signaling protein reveals a mechanism of allosteric inhibition by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible, allosteric small-molecule inhibitors of regulator of G protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Inhibition of the Regulator of G Protein Signaling–Gα Protein–Protein Interaction by CCG-4986 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 18. GTPase-Glo™ Assay Protocol [promega.sg]

Principles of RGS Protein Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling pathways. By acting as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins, RGS proteins accelerate the hydrolysis of GTP to GDP, thereby terminating the signal initiated by GPCR activation. This crucial role in signal attenuation has positioned RGS proteins as promising therapeutic targets for a variety of diseases, including those affecting the central nervous system and cardiovascular system. This guide provides an in-depth overview of the core principles of RGS protein inhibition, including the underlying signaling pathways, mechanisms of inhibition, and detailed experimental protocols for studying these interactions.

The RGS Protein Signaling Pathway

GPCR signaling is a fundamental cellular communication mechanism. The cycle begins when a ligand binds to a GPCR, inducing a conformational change that allows the receptor to activate a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits). This activation promotes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with downstream effector proteins to propagate the cellular response.

The signaling is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process that is intrinsically slow. RGS proteins dramatically accelerate this GTP hydrolysis step, effectively acting as a brake on the signaling cascade. By binding to the active, GTP-bound Gα subunit, RGS proteins stabilize the transition state of the GTPase reaction, leading to a rapid return to the inactive, GDP-bound state. The Gα-GDP subunit then reassociates with the Gβγ dimer, completing the cycle.

The core principle of RGS protein inhibition lies in disrupting the interaction between the RGS protein and the Gα subunit. By preventing this interaction, inhibitors can prolong the active state of the Gα subunit, thereby potentiating GPCR signaling.

Figure 1. The G protein cycle and the role of RGS protein inhibition.

Mechanisms of RGS Protein Inhibition

The primary mechanism for inhibiting RGS protein function is the disruption of the protein-protein interaction (PPI) between the RGS domain and the switch regions of the Gα subunit. Small molecule inhibitors have been developed that achieve this through several distinct mechanisms:

-

Covalent Inhibition: Many potent RGS inhibitors act by forming a covalent bond with cysteine residues within the RGS protein. These cysteines may be located directly at the Gα binding interface or at allosteric sites, where their modification induces a conformational change that prevents Gα binding.

-

Non-covalent (Reversible) Inhibition: Reversible inhibitors bind to the RGS protein through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors can be competitive, binding directly to the Gα interaction site, or allosteric, binding to a remote site to modulate the protein's conformation.

-

Allosteric Inhibition: Some inhibitors bind to sites on the RGS protein that are distinct from the Gα binding pocket. This binding event induces a conformational change in the RGS protein that reduces its affinity for the Gα subunit.

Figure 2. Mechanisms of small molecule inhibition of RGS proteins.

Quantitative Data on RGS Protein Inhibitors

The potency of RGS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce RGS activity by 50%. The following table summarizes the IC50 values for several well-characterized RGS inhibitors against various RGS proteins.

| Inhibitor | Target RGS | IC50 (µM) | Mechanism | Citation |

| CCG-4986 | RGS4 | 3-5 | Covalent | [1] |

| CCG-50014 | RGS4 | 0.03 | Covalent | [2] |

| CCG-63802 | RGS4 | 1.9 | Reversible, Allosteric | [3] |

| CCG-203769 | RGS4 | 0.017 | Covalent | [4] |

| BMS-192364 | RGS (Gq) | Not specified | Stabilizes inactive Gα-RGS complex | [3] |

| Z55660043 | RGS14 | 2.3 | Non-covalent | [3] |

Experimental Protocols

The discovery and characterization of RGS protein inhibitors rely on a variety of biochemical and cell-based assays. Below are detailed methodologies for three key experiments.

Flow Cytometry Protein Interaction Assay (FCPIA)

This high-throughput assay directly measures the interaction between an RGS protein and a Gα subunit.

Objective: To quantify the binding affinity between an RGS protein and a Gα subunit and to screen for small molecule inhibitors of this interaction.

Materials:

-

Avidin-coated polystyrene beads (e.g., Luminex beads)

-

Biotinylated RGS protein

-

Fluorescently labeled Gα subunit (e.g., AlexaFluor 532-Gαo)

-

Bead Coupling Buffer (BCB): PBS, pH 8.0, supplemented with 1% BSA

-

Flow Buffer (FB): 50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0

-

Activation solution: 10 mM GDP, 50 mM MgCl2, 50 µM AlCl3, 50 mM NaF in FB

-

96-well microplates

-

Flow cytometer with a plate reader

Procedure:

-

Bead Coupling:

-

Wash avidin-coated beads three times with BCB by centrifugation and resuspension.

-

Resuspend the beads in BCB and add biotinylated RGS protein to a final concentration of 40 nM.

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

Wash the beads three times with BCB to remove unbound RGS protein.

-

Resuspend the RGS-coupled beads in FB.

-

-

Inhibitor Screening:

-

Dispense 50 µL of the RGS-coupled bead suspension into each well of a 96-well plate.

-

Add the test compounds at various concentrations to the wells and incubate for 10 minutes at room temperature.

-

Prepare the activated fluorescent Gα subunit by incubating it with the activation solution for 10 minutes.

-

Add 50 µL of the activated fluorescent Gα subunit to each well.

-

Incubate the plate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Analyze the plate on a flow cytometer, measuring the bead-associated fluorescence in each well. A decrease in fluorescence indicates inhibition of the RGS-Gα interaction.

-

Figure 3. Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

In Vitro GTPase Assay

This assay measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a Gα subunit.

Objective: To determine the GTPase-activating protein (GAP) activity of an RGS protein and to assess the effect of inhibitors on this activity.

Materials:

-

Purified Gα subunit

-

Purified RGS protein

-

[γ-³²P]GTP

-

GTPase reaction buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM DTT, 5 mM MgCl2

-

Stop solution: 5% activated charcoal in 20 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Gα Loading with [γ-³²P]GTP:

-

Incubate the purified Gα subunit with [γ-³²P]GTP in the absence of Mg²⁺ to allow for nucleotide exchange.

-

-

GTPase Reaction:

-

Initiate the GTPase reaction by adding MgCl2 to the Gα-[γ-³²P]GTP complex in the presence or absence of the RGS protein and the test inhibitor.

-

Incubate the reaction at 30°C.

-

-

Quenching and Separation:

-

At various time points, quench the reaction by adding the stop solution. The charcoal will bind to the unhydrolyzed [γ-³²P]GTP.

-

Centrifuge the samples to pellet the charcoal.

-

-

Measurement of Hydrolysis:

-

Measure the amount of released ³²Pi in the supernatant using a scintillation counter. An increase in the rate of ³²Pi release in the presence of the RGS protein indicates GAP activity. A reduction in this rate in the presence of an inhibitor indicates its inhibitory effect.

-

Figure 4. Workflow for the in vitro GTPase assay.

Cell-Based Calcium Mobilization Assay

This assay is used to screen for RGS inhibitors in a cellular context by measuring their effect on GPCR-mediated calcium signaling.[5]

Objective: To identify cell-permeable RGS inhibitors that can potentiate Gq-coupled GPCR signaling.

Materials:

-

HEK293 cells stably expressing a Gq-coupled GPCR (e.g., M3 muscarinic receptor) and a doxycycline-inducible RGS protein (e.g., RGS4).

-

Cell culture medium and reagents.

-

Doxycycline.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

GPCR agonist (e.g., carbachol for M3 receptor).

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Culture and RGS Induction:

-

Culture the HEK293 cells in appropriate medium.

-

Induce the expression of the RGS protein by treating the cells with doxycycline for 24-48 hours. A control group of cells should be left untreated.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.

-

-

Assay Performance:

-

Wash the cells to remove excess dye.

-

Add the test compounds to the cells and incubate for a defined period.

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence.

-

Add the GPCR agonist to stimulate calcium release and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist stimulation reflects the intracellular calcium concentration. In RGS-expressing cells, the calcium signal will be attenuated. An effective RGS inhibitor will reverse this attenuation, leading to a stronger calcium signal.

-

Figure 5. Workflow for the cell-based calcium mobilization assay.

Conclusion

RGS proteins represent a compelling class of drug targets for modulating GPCR signaling pathways with high specificity. The development of potent and selective RGS inhibitors is a rapidly advancing field, driven by a deeper understanding of their structure and function, as well as the application of innovative screening technologies. The principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of RGS protein inhibition.

References

- 1. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of RGS protein activity in vitro using purified components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]

CCG-63808: A Technical Guide to its Inhibition of GTPase-Accelerating Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G protein Signaling (RGS) proteins, with notable selectivity for RGS4. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, functioning as GTPase-accelerating proteins (GAPs) for the α-subunits of heterotrimeric G proteins. By inhibiting the GAP function of RGS4, this compound effectively prolongs the active, GTP-bound state of Gα subunits, thereby modulating downstream signaling pathways. This document provides a comprehensive overview of the biochemical and cellular effects of this compound on GTPase activity, detailed experimental protocols for its characterization, and a summary of its quantitative parameters.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their signaling is mediated by heterotrimeric G proteins, which consist of an α, β, and γ subunit. Upon GPCR activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent interaction with downstream effectors. The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, terminating the signal.

Regulator of G protein Signaling (RGS) proteins significantly accelerate this intrinsic GTPase activity, acting as GTPase-accelerating proteins (GAPs)[1]. This GAP activity is crucial for the rapid termination of GPCR signaling. RGS proteins, therefore, represent important nodes for modulating G protein signaling. Small-molecule inhibitors of RGS proteins, such as this compound, are valuable tools for studying the physiological roles of RGS proteins and hold therapeutic potential.

This compound is a selective and reversible inhibitor of RGS4, an RGS protein belonging to the R4 subfamily[2][3]. Its mechanism of action involves the allosteric inhibition of RGS4's GAP activity, thereby preventing the accelerated hydrolysis of GTP by Gα subunits.

Mechanism of Action of this compound

This compound's primary effect on GTPase activity is indirect. It does not directly inhibit the intrinsic GTPase activity of Gα subunits or other GTPases. Instead, it targets RGS4, preventing it from accelerating the GTP hydrolysis of Gα subunits. This leads to a sustained active state of the Gα subunit, prolonging its signaling.

The interaction is allosteric, meaning this compound binds to a site on RGS4 distinct from the Gα binding interface[4]. This binding induces a conformational change in RGS4 that reduces its ability to stabilize the transition state of GTP hydrolysis in the Gα subunit.

Quantitative Data

The inhibitory potency of this compound has been determined using various biochemical assays. The following table summarizes the key quantitative data.

| Target | Assay Type | Parameter | Value (µM) | Reference |

| RGS4 | [³²P] GTP Single-Turnover GAP Assay | IC₅₀ | 1.4 | [2] |

| RGS4 | TR-FRET | IC₅₀ | 1.4 | [2] |

| RGS19 | FCPIA | IC₅₀ | ~10 | [2] |

| RGS8 | FCPIA | IC₅₀ | >10 | [2] |

| RGS16 | FCPIA | IC₅₀ | >10 | [2] |

| RGS7 | FCPIA | IC₅₀ | No activity detected | [2] |

| RGS14 | AlphaScreen | IC₅₀ | Equiponent to RGS4 | [4] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FCPIA: Fluorescence-based Competition Binding Assay; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay

Experimental Protocols

Single-Turnover GTPase Assay

This assay directly measures the ability of RGS proteins to accelerate the GTP hydrolysis rate of Gα subunits. The inhibition of this activity by this compound is quantified by measuring the amount of [³²P]Pi released from [γ-³²P]GTP-loaded Gα subunits.

Materials:

-

Purified, myristoylated Gα subunit (e.g., Gαi1)

-

Purified RGS4 protein

-

[γ-³²P]GTP

-

This compound

-

Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Lubrol-PX

-

Quench Solution: 5% (w/v) activated charcoal in 50 mM NaH₂PO₄, pH 2.0

-

Scintillation fluid

Procedure:

-

Loading of Gα with [γ-³²P]GTP:

-

Incubate 1 µM Gα subunit with a 10-fold molar excess of [γ-³²P]GTP in a low-Mg²⁺ buffer (50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) for 20 minutes at 30°C.

-

Stop the loading reaction by placing the mixture on ice and adding MgCl₂ to a final concentration of 10 mM.

-

-

GTPase Reaction:

-

Prepare reaction mixtures in Assay Buffer containing varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO).

-

Add a fixed concentration of RGS4 (e.g., 100 nM).

-

Initiate the reaction by adding the [γ-³²P]GTP-loaded Gα subunit to a final concentration of 50 nM.

-

Incubate at 25°C.

-

-

Quenching and Detection:

-

At specific time points (e.g., 0, 1, 2, 5, 10 minutes), remove aliquots from the reaction mixture and add them to the ice-cold Quench Solution.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the charcoal with the bound, unhydrolyzed [γ-³²P]GTP.

-

Transfer a portion of the supernatant (containing the released [³²P]Pi) to a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³²P]Pi released at each time point.

-

Plot the rate of GTP hydrolysis against the concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

References

- 1. Cellular mechanisms that determine selective RGS protein regulation of G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Evaluation of the Selectivity and Cysteine Dependence of Inhibitors across the Regulator of G Protein–Signaling Family - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CCG-63808 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with notable selectivity for RGS4. RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. By accelerating the GTPase activity of Gα subunits, they terminate signaling cascades. In the central nervous system, RGS4 is abundantly expressed and plays a pivotal role in modulating neurotransmission, synaptic plasticity, and neuronal development.[1][2][3] Its involvement in pathways related to axon growth, neuronal survival, and neuroinflammation makes it a compelling target for therapeutic intervention in a range of neurological disorders.

These application notes provide an overview of the potential uses of this compound in neuroscience research and detailed protocols for its application in key in vitro and in vivo experimental paradigms.

Mechanism of Action

This compound primarily targets RGS4, a member of the R4 subfamily of RGS proteins that preferentially regulate Gαi/o and Gαq signaling.[1] By inhibiting RGS4, this compound prolongs the active, GTP-bound state of these Gα subunits, thereby amplifying and extending the downstream signaling cascades initiated by GPCR activation. This modulation can impact a variety of neuronal processes, including those governed by the RhoA, Akt, and ERK signaling pathways.[1][4]

Quantitative Data

The following table summarizes the inhibitory activity of this compound against various RGS proteins, providing a basis for determining appropriate experimental concentrations.

| Target | Assay Type | IC50 (µM) | Reference |

| RGS4 | TR-FRET | 1.4 | Blazer, L.L., et al. (2010) |

| RGS4 | FCPIA | ~10 | Blazer, L.L., et al. (2010) |

| RGS8 | FCPIA | >100 | Blazer, L.L., et al. (2010) |

| RGS16 | FCPIA | >100 | Blazer, L.L., et al. (2010) |

| RGS17 | FCPIA | >100 | Blazer, L.L., et al. (2010) |

| RGS19 | FCPIA | ~30 | Blazer, L.L., et al. (2010) |

Applications in Neuroscience Research

Promotion of Axon Outgrowth and Regeneration

RGS4 has been identified as a key regulator of axonogenesis.[1][4] Studies in zebrafish have demonstrated that knockdown of rgs4 leads to defective axon growth, a phenotype that can be rescued by modulating downstream effectors like Akt.[1][4] As an inhibitor of RGS4, this compound can be utilized to investigate the therapeutic potential of targeting this pathway to promote axon regeneration following neuronal injury.

Modulation of Synaptic Plasticity

RGS4 is strategically positioned at both presynaptic and postsynaptic sites to regulate GPCR signaling, influencing synaptic plasticity.[2] Research has shown that RGS4 is a critical link in the dopaminergic control of striatal long-term depression (LTD).[5][6] A close analog of this compound, CCG-63802, has been shown to modulate dopamine D2 receptor-mediated LTD.[7] Therefore, this compound is a valuable tool for studying the role of RGS4 in the molecular mechanisms underlying learning and memory.

Neuroprotection and Neuroinflammation

The signaling pathways modulated by RGS4 are implicated in neuronal survival and neuroinflammatory processes.[8][9][10][11] By prolonging the signaling of neuroprotective GPCRs, this compound may offer a therapeutic avenue for neurodegenerative diseases. Its role in modulating microglial activation and subsequent inflammatory responses warrants investigation.

Investigation of Neuropathic Pain and Parkinson's Disease Models

Inhibition of RGS4 has shown promise in preclinical models of neuropathic pain and Parkinson's disease.[12][13] The related compound CCG-63802 has been demonstrated to reduce neuropathic hyperalgesia in an animal model.[13] this compound can be employed to further explore the potential of RGS4 inhibition as a non-dopaminergic strategy for these conditions.

Experimental Protocols

Protocol 1: In Vitro Axon Outgrowth Assay Using Primary Neurons

This protocol details a method to assess the effect of this compound on axon growth in cultured primary neurons.

Materials:

-

Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

Poly-D-lysine and laminin-coated culture plates or coverslips

-

This compound stock solution (in DMSO)

-

Microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Cell Plating:

-

Isolate primary neurons using established protocols.

-

Plate the neurons at a low density (e.g., 2,000-5,000 cells/cm²) on coated culture surfaces to allow for clear visualization of individual axons.

-

Allow neurons to adhere for at least 4 hours before treatment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in neuronal culture medium. Suggested starting concentrations range from 1 µM to 50 µM, based on its IC50 value.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully replace the culture medium with the medium containing this compound or vehicle.

-

-

Incubation:

-

Incubate the cultures for 24-72 hours to allow for axon growth.

-

-

Immunocytochemistry and Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100.

-

Block with 5% bovine serum albumin.

-

Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin).

-

Incubate with a fluorescently labeled secondary antibody.

-

Acquire images using a fluorescence microscope.

-

-

Quantification:

-

Measure the length of the longest axon for each neuron using image analysis software.

-

Quantify the number of primary neurites per neuron.

-

Compare the measurements between this compound-treated and vehicle-treated groups.

-

Protocol 2: RhoA Activation Assay in Neuronal Cells

This protocol describes how to measure the effect of this compound on RhoA activity in a neuronal cell line (e.g., SH-SY5Y or PC12).

Materials:

-

Neuronal cell line

-

Cell lysis buffer

-

RhoA activation assay kit (containing Rhotekin-RBD beads)

-

This compound stock solution (in DMSO)

-

Agonist to activate a Gαq or Gαi/o-coupled receptor (e.g., LPA for Gα12/13, which can also influence RhoA)

-

Western blotting reagents and equipment

-

Anti-RhoA antibody

Procedure:

-

Cell Culture and Treatment:

-

Culture neuronal cells to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 5-10 minutes) to induce RhoA activation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Pull-down of Active RhoA:

-

Incubate a portion of the cell lysate with Rhotekin-RBD beads to specifically pull down GTP-bound (active) RhoA, following the manufacturer's instructions.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody.

-

Also, run a sample of the total cell lysate to determine the total RhoA levels.

-

-

Analysis:

-

Quantify the band intensity for the pull-down samples and the total lysate samples.

-

Normalize the amount of active RhoA to the total RhoA for each condition.

-

Compare the levels of active RhoA in this compound-treated cells to the vehicle-treated control.

-

Visualizations

Signaling Pathway of RGS4 Inhibition by this compound

Caption: this compound inhibits RGS4, prolonging Gα-GTP signaling.

Experimental Workflow for Axon Outgrowth Assay

References

- 1. Zebrafish rgs4 is essential for motility and axonogenesis mediated by Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Regulator of G Protein Signaling 4 (RGS4): Presynaptic and Postsynaptic Substrates for Neuroregulation in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of RGS2, RGS4 and RGS7 in the developing postnatal brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rgs4 is a regulator of mTOR activity required for motoneuron axon outgrowth and neuronal development in zebrafish - Institut Curie [curie.fr]

- 5. RGS4 is required for dopaminergic control of striatal LTD and susceptibility to parkinsonian motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RGS4 is required for dopaminergic control of striatal LTD and susceptibility to parkinsonian motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of MCP-1 and CCR2 in ethanol-induced neuroinflammation and neurodegeneration in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microglia and Neuroinflammation: Crucial Pathological Mechanisms in Traumatic Brain Injury-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microglia and Neuroinflammation: Crucial Pathological Mechanisms in Traumatic Brain Injury-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]